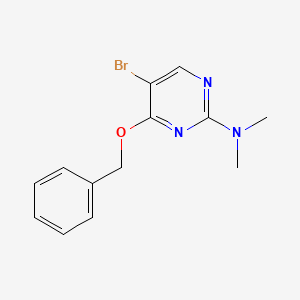

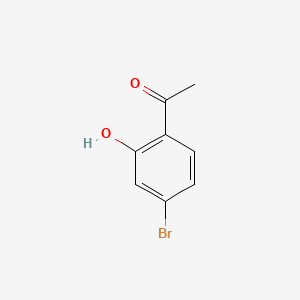

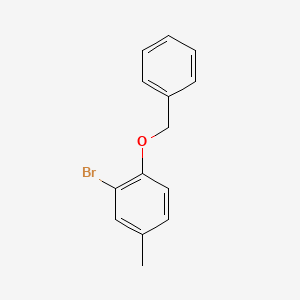

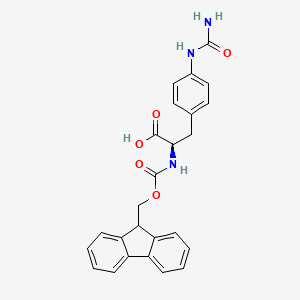

![molecular formula C26H33ClN2O2 B1278181 (1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-氯苯基)-6,9a,11a-三甲基-7-氧代-2,3,3a,3b,4,5,5a,9b,10,11-十氢-1H-茚并[5,4-f]喹啉-1-甲酰胺 CAS No. 188589-66-4](/img/structure/B1278181.png)

(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-氯苯基)-6,9a,11a-三甲基-7-氧代-2,3,3a,3b,4,5,5a,9b,10,11-十氢-1H-茚并[5,4-f]喹啉-1-甲酰胺

描述

科学研究应用

Breast Cancer Treatment

Cl-4AS-1 has been studied for its potential therapeutic benefits in the treatment of breast cancer. It acts as an androgen receptor agonist and has shown unique effects on breast cancer cells . The compound induces morphological changes and reorganization of the actin structure, leading to a mesenchymal phenotype in MDA-MB-453 cells . This is significant as it suggests a potential pathway through which Cl-4AS-1 could inhibit cancer cell growth and metastasis.

Cell Proliferation Regulation

The compound has been observed to regulate cell proliferation. In studies involving MCF-7 cells, Cl-4AS-1, similar to dihydrotestosterone (DHT), induced proliferation . This indicates its role in cellular growth processes, which could be harnessed for regenerative medicine or controlled for cancer treatment.

Apoptosis Induction

Cl-4AS-1 has demonstrated a dose-dependent inhibition on the growth of certain cell lines by inducing apoptosis . This programmed cell death is crucial for eliminating cancerous or abnormal cells, and Cl-4AS-1’s ability to trigger apoptosis makes it a candidate for targeted cancer therapies.

Androgen Receptor Modulation

As an androgen receptor agonist, Cl-4AS-1 can modulate androgen receptor activity. This is particularly relevant in conditions where androgen receptors play a role, such as prostate cancer, androgenetic alopecia, and muscle wasting diseases .

Molecular Signaling Pathways

The compound’s interaction with cellular and molecular signaling pathways offers insights into its mechanism of action. Understanding these pathways can lead to the development of new drugs that target specific components of the signaling cascade, potentially offering more precise treatments with fewer side effects .

Phenotypic Alterations

Cl-4AS-1’s ability to cause phenotypic alterations in cells suggests its utility in research focused on cell differentiation and development. This could have implications in stem cell research and developmental biology, where controlling cell phenotype is crucial .

作用机制

Target of Action

Cl-4AS-1, also known as (1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide, primarily targets the androgen receptor (AR) . The androgen receptor plays a crucial role in the development and function of male reproductive tissues and secondary sexual characteristics .

Biochemical Pathways

The compound’s interaction with the androgen receptor leads to the transactivation of specific genes, which can influence various biochemical pathways. For instance, it can transactivate the mouse mammary tumor virus (MMTV) promoter . Additionally, it represses the activity of the MMP1 promoter , which is involved in the breakdown of extracellular matrix in normal physiological processes.

Pharmacokinetics

As a steroidal compound, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The activation of the androgen receptor by Cl-4AS-1 can lead to various molecular and cellular effects. For example, it has been shown to suppress the growth of certain cell lines by inducing apoptosis . This is achieved by blocking the entry of cells into the S-phase, followed by DNA degradation .

属性

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33ClN2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(30)29(22)3)17(25)9-10-19(25)24(31)28-21-7-5-4-6-20(21)27/h4-7,13,15-19,22H,8-12,14H2,1-3H3,(H,28,31)/t16-,17-,18-,19+,22+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVXDPDUOKQBKZ-GFNRTWGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4Cl)CCC5C3(C=CC(=O)N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4Cl)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044196 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |

CAS RN |

188589-66-4 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188589-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CL-4AS-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24SF5976Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the impact of Cl-4AS-1 on the proliferation of different breast cancer cell lines?

A2: Research indicates that Cl-4AS-1 exerts variable effects on the growth of different breast cancer cell lines, highlighting its potential for targeted therapy. [] In luminal MCF-7 and molecular apocrine MDA-MB-453 cells, DHT promotes proliferation. [] Conversely, Cl-4AS-1 demonstrates a dose-dependent inhibitory effect on the growth of these cell lines, as well as on the triple-negative, basal MDA-MB-231 cells. [] This growth inhibition is attributed to the induction of apoptosis, with Cl-4AS-1 blocking cell cycle progression at the S-phase and subsequently triggering DNA degradation. []

Q2: How does the gene expression profile of Cl-4AS-1 compare to that of dihydrotestosterone (DHT)?

A3: Studies utilizing microarray analysis in MDA-MB-453 cells revealed distinct gene expression profiles for Cl-4AS-1 and DHT. [] While Cl-4AS-1 exhibited agonistic activity on the AR, its effects on gene expression were not identical to DHT. [] Specifically, Cl-4AS-1 acted as a gene-selective agonist, inducing certain genes to the same extent as DHT, while others were activated to a lesser degree or not at all. [] This selectivity highlights the potential of Cl-4AS-1 to elicit targeted therapeutic effects with a potentially reduced risk of undesirable side effects compared to traditional androgen agonists.

Q3: How does Cl-4AS-1 affect energy homeostasis and feeding behavior?

A4: Research suggests that Cl-4AS-1 may play a role in regulating energy balance through its interaction with the endocannabinoid system in the hypothalamus. [] Studies in guinea pigs found that administration of a dihydrotestosterone mimetic similar to Cl-4AS-1 rapidly increased both energy intake and expenditure. [] This effect was linked to increased expression of diacylglycerol lipase α (DAGLα) in the arcuate nucleus of the hypothalamus, leading to enhanced endocannabinoid signaling and ultimately influencing feeding behavior. [] These findings suggest a complex interplay between androgens, the endocannabinoid system, and energy homeostasis, warranting further investigation into the specific role of Cl-4AS-1 in this context.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

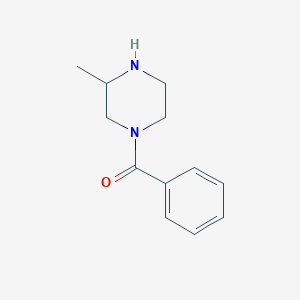

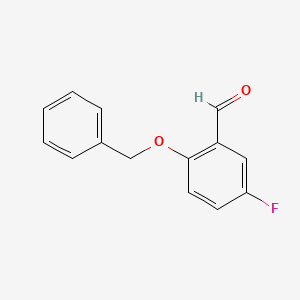

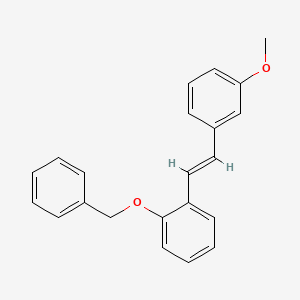

![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)